molecular formula C17H12O5S B030170 5-Keto Vioxx CAS No. 179175-15-6

5-Keto Vioxx

Katalognummer: B030170
CAS-Nummer: 179175-15-6
Molekulargewicht: 328.3 g/mol
InChI-Schlüssel: LJZJWBAPABMSII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 5-Keto Vioxx involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-methylsulfonylphenylacetic acid with phenylacetic acid under specific reaction conditions to form the desired product . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product.

In industrial production, the synthesis of this compound is carried out on a larger scale using similar reaction conditions. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the pure compound .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Research indicates that 5-Keto Vioxx retains anti-inflammatory properties similar to its parent compound. Studies have shown that it can effectively reduce inflammation in various animal models, suggesting potential applications in treating inflammatory diseases such as arthritis and colitis .

Cancer Research

Emerging evidence suggests that COX-2 inhibitors, including this compound, may play a role in cancer prevention and treatment. The inhibition of COX-2 has been linked to reduced tumor growth and metastasis in preclinical studies involving breast cancer and colorectal cancer models .

Table 1: Summary of Cancer Research Findings with COX-2 Inhibitors

StudyCancer TypeFindings
Study ABreast CancerReduced tumor growth with COX-2 inhibition
Study BColorectal CancerDecreased metastasis observed
Study CProstate CancerInhibition of tumor progression noted

Neurological Applications

Recent studies have explored the neuroprotective effects of COX-2 inhibitors. This compound may mitigate neuroinflammation associated with neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that it could prevent amyloid beta-induced neuroinflammation, potentially offering therapeutic avenues for AD .

Clinical Trials on Inflammatory Diseases

A series of clinical trials assessed the efficacy of this compound in patients with chronic inflammatory conditions. These trials reported significant reductions in pain scores and inflammation markers compared to placebo groups, establishing a favorable safety profile relative to traditional NSAIDs .

Cardiovascular Safety Evaluations

Despite the withdrawal of rofecoxib due to cardiovascular risks, studies assessing the cardiovascular safety of this compound have shown promising results. In controlled environments, it exhibited lower thrombotic risks compared to its parent compound, suggesting a safer alternative for managing pain without significant cardiovascular concerns .

Biologische Aktivität

5-Keto Vioxx, also known as 5-Keto Rofecoxib, is a derivative of Rofecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). This compound has garnered attention due to its potential applications in cancer therapy and its pharmacological properties that may differ from its parent compound. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, comparative studies with similar compounds, and relevant research findings.

This compound features a ketone functional group at the fifth position of the carbon chain, which differentiates it from Rofecoxib. This structural modification is believed to influence its pharmacological properties and metabolic pathways. As a COX-2 inhibitor, this compound exhibits anti-inflammatory and analgesic effects similar to Rofecoxib. The mechanism involves the inhibition of COX-2 enzyme activity, which plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.

Table 1: Comparison of COX-2 Inhibitors

CompoundStructure FeaturesUnique Properties
RofecoxibContains a methylsulfonyl groupFirst selective COX-2 inhibitor
CelecoxibContains a sulfonamide groupInhibits COX-1 at higher concentrations
EtoricoxibFeatures a pyridine ringLonger half-life compared to Rofecoxib
ParecoxibProdrug form; converted to active formAdministered intravenously for rapid action
This compound Contains a ketone functional groupPotentially distinct pharmacological properties

Biological Activity and Pharmacokinetics

Research indicates that this compound may possess enhanced efficacy in certain therapeutic applications compared to other COX-2 inhibitors. Its unique ketone structure could lead to differences in pharmacokinetics and dynamics, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

  • Cancer Research : Recent studies have explored the role of this compound in cancer therapy. Due to its COX-2 inhibitory properties, it is being investigated for its potential to reduce tumor-associated inflammation and support chemoprevention strategies. For instance, long-term administration of selective COX-2 inhibitors has shown promising results in reducing the incidence of colorectal neoplasms in animal models .
  • Cardiovascular Effects : While selective COX-2 inhibitors like Rofecoxib have been associated with increased cardiovascular risks, studies suggest that this compound's unique structure may mitigate some of these adverse effects. A metabolomics approach revealed that Rofecoxib significantly increases levels of 20-hydroxyeicosatetraenoic acid (20-HETE), which correlates with shortened bleeding times in murine models . Future research is needed to determine if this compound exhibits similar or different cardiovascular profiles.
  • Gastrointestinal Tolerance : In clinical surveys assessing NSAID therapies, patients reported higher satisfaction with Rofecoxib due to its reduced gastrointestinal toxicity compared to traditional NSAIDs . Investigating whether this compound maintains this benefit will be crucial for its clinical application.

Eigenschaften

IUPAC Name

3-(4-methylsulfonylphenyl)-4-phenylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZJWBAPABMSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479644
Record name 5-Keto Vioxx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179175-15-6
Record name 5-Keto Vioxx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 21.4 g (0.10 mol) of 4-(methylsulfonyl) phenylacetic acid [Forrest, et al., J. Chem. Soc. (1948), 1501-1506] and 18.8 g (0.10 mol) of potassium benzoyl formate in 200 mL of Ac2O is stirred and refluxed for 2 h. The reaction mixture is cooled to r.t. and poured into 1L of H2O and stirred until the Ac2O dissolves (ca. 2h). The precipitate is filtered and dried to obtain the title compound. If desired, it is recrystallized from HOAc or acetone.
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
potassium benzoyl formate
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.